1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole is a heterocyclic compound that combines the azetidine ring with a pyrazole structure, characterized by its unique properties and potential applications in medicinal chemistry. This compound is of particular interest due to its structural diversity and biological activity, making it a subject of various synthetic and pharmacological studies.
This compound can be classified under pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazoles and their derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific structure of 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole suggests potential applications in drug development, particularly in targeting various diseases.
The synthesis of 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole can be approached through various methods:
1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole can participate in various chemical reactions:
The mechanism of action for compounds like 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors:
1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole exhibits several notable physical properties:
The chemical stability of this compound is influenced by factors such as pH and temperature. It is generally stable under neutral conditions but may decompose under extreme acidic or basic environments.
1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole has potential applications in several fields:
The azetidine-pyrazole hybrid scaffold functions as a multifunctional pharmacophore capable of simultaneous target engagement through multiple mechanisms. The strained four-membered azetidine ring enhances binding affinity to biological targets through geometric constraint, while the ethoxy-substituted pyrazole provides electronic modulation and steric directionality. This combination yields molecules with optimized ligand efficiency—a critical metric in modern drug discovery where molecular size and complexity must be balanced against potency. The hybrid's ability to act as a conformational restrictor enables selective targeting of deep hydrophobic pockets in enzymes, particularly kinases and inflammatory mediators, that are inaccessible to flexible linear molecules [2] [5].
Table 1: Key Structural and Physicochemical Properties of 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole
Property | Value/Description | Pharmacological Significance |
---|---|---|
Molecular Formula | C₈H₁₃N₃O | Balanced carbon/nitrogen ratio for membrane permeation |
Molecular Weight | 167.21 g/mol | Compliance with Lipinski's rule for drug-likeness |
Hydrogen Bond Acceptors | 4 (3N, 1O) | Target interaction capability |
Hydrogen Bond Donors | 1 (Azetidine NH) | Enhanced binding to enzyme active sites |
SMILES Notation | CCOC₁=CN(N=C₁)C₁CNC₁ | Precise stereoelectronic representation |
LogP (Predicted) | ~1.8 | Optimal lipophilicity for cellular uptake |
Pyrazole-containing compounds have undergone three distinct evolutionary phases in medicinal chemistry. Initially exploited for their anti-inflammatory properties (exemplified by celecoxib's COX-2 selectivity), pyrazoles later demonstrated unexpected kinase inhibitory capabilities through their capacity to mimic purine interactions. This dual functionality reached maturity with the advent of hybridization strategies, wherein pyrazole is conjugated with complementary heterocycles like azetidine to overcome limitations of single-ring systems. The ethoxy modification at the pyrazole 4-position—as seen in 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole—emerged as a critical structural innovation that significantly modulates electron distribution across the ring, enhancing both metabolic stability and target affinity. This evolution reflects a broader paradigm shift from serendipitous discovery to rational design of heterocyclic therapeutics [5] [6] [8].
Azetidine has transitioned from chemical curiosity to privileged scaffold status through systematic exploration of its unique properties. Unlike larger saturated heterocycles, azetidine's high ring strain (approximately 26 kcal/mol) creates a distinct electronic environment that enhances both reactivity and binding kinetics. Contemporary drug design exploits this strain to improve pharmacokinetic profiles, as evidenced by azetidine-containing clinical agents like the anticancer drug cobimetinib and the kinase inhibitor baricitinib. The scaffold's sp³-rich character significantly improves aqueous solubility while maintaining sufficient lipophilicity for membrane penetration—a critical balance often challenging for planar heterocycles. Furthermore, the azetidine nitrogen serves as a versatile synthetic handle for introducing diverse substituents, enabling rapid optimization of target affinity without compromising the core scaffold's advantageous properties [2].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5